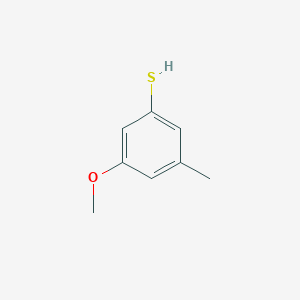

3-Methoxy-5-methylbenzenethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

3-methoxy-5-methylbenzenethiol |

InChI |

InChI=1S/C8H10OS/c1-6-3-7(9-2)5-8(10)4-6/h3-5,10H,1-2H3 |

InChI Key |

QPVKAYGIJOBPTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S)OC |

Origin of Product |

United States |

Computational and Spectroscopic Studies on 3 Methoxy 5 Methylbenzenethiol and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties and reactivity of 3-methoxy-5-methylbenzenethiol and its analogs at the electronic level. These computational methods provide deep insights into phenomena that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and reactivity of benzenethiol derivatives. nih.gov It is frequently used to elucidate reaction mechanisms, such as the oxidation of thiols, and to model adsorption processes on various surfaces. conicet.gov.arnih.gov For instance, DFT calculations have been successfully applied to investigate the adsorption of benzenethiol on gold surfaces, revealing details about binding sites, adsorption energies, and molecular orientation. nih.govresearchgate.net

Studies on analogous aromatic thiols show that DFT can predict how substituents on the benzene ring influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This HOMO-LUMO gap is critical for understanding the molecule's electronic properties and reactivity. For this compound, the electron-donating methoxy (B1213986) and methyl groups are expected to alter the electron density of the aromatic ring and the sulfur atom, thereby influencing its nucleophilicity, acidity, and interaction with metal surfaces. DFT calculations can quantify these effects, providing mechanistic insights into its potential catalytic or self-assembly behavior.

Table 1: Calculated Electronic Properties for Analogous Thiophene-Benzene Derivatives using DFT

| Molecule Series | Bridge Group | Energy Band Gap (eV) | Max Absorption (λmax, nm) |

|---|---|---|---|

| BBDT | CH₂ | 2.29 | 1097.66 |

| BBDT | C=O | 2.23 | - |

| BBDT | C=S | 1.66 | - |

| BTDT | C=S | 1.82 | 1013.66 |

| DPDT | C=S | - | 874.75 |

Data derived from studies on bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives, illustrating the utility of DFT in predicting electronic properties. ub.ac.id

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for determining the conformational preferences and energy landscapes of molecules. mdpi.com For a molecule like this compound, key conformational questions involve the orientation of the thiol (-SH) and methoxy (-OCH₃) groups relative to the benzene ring.

These calculations can map the potential energy surface as a function of specific dihedral angles, identifying the most stable conformers (energy minima) and the transition states that separate them. rsc.org Studies on related molecules, such as thioacetic acid, have used ab initio methods to compute the energy differences between syn and anti conformers and the energy barriers for their interconversion. dergipark.org.tr For this compound, such calculations would reveal the preferred rotational positions of the S-H and O-CH₃ bonds, which are governed by a balance of steric hindrance and electronic effects like hyperconjugation and dipole-dipole interactions. Understanding these preferences is crucial as the molecular conformation can significantly impact its reactivity and intermolecular interactions.

Table 2: Calculated Relative Energies for Thioacetic Acid Conformers

| Conformer | Method | Relative Energy (kJ mol⁻¹) | Population at 298 K (%) |

|---|---|---|---|

| syn-thiol | B3LYP/6-311++G(d,p) | 0.0 | 93.75 |

| anti-thiol | B3LYP/6-311++G(d,p) | 6.7 | 6.25 |

This table, based on data for an analogous compound, demonstrates how ab initio calculations can determine the relative stability and population of different conformers. dergipark.org.tr

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of intermolecular interactions and dynamics in condensed phases. conicet.gov.ar For aromatic thiols, MD simulations have been used to investigate the structure and dynamics of self-assembled monolayers (SAMs) on metal surfaces. acs.org These simulations can reveal how molecules pack together, the average tilt angle with respect to the surface, and the nature of intermolecular forces, such as van der Waals and S-H/π interactions, that stabilize the assembly. acs.orgnih.gov

In the context of this compound, MD simulations could predict its behavior in solution, in the bulk liquid, or as part of a monolayer. The simulations would model the non-covalent interactions between molecules, including hydrogen bonding involving the thiol group and dispersion forces between the aromatic rings. Such studies are vital for understanding properties like solubility, diffusion, and the structural organization of these molecules in materials science applications. pnas.org

Conformational Analysis and Stereochemical Studies

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. Spectroscopic and crystallographic techniques are the primary experimental methods used for these investigations.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for probing the structure and dynamics of molecules in solution and the solid state.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in this compound. The chemical shifts of the aromatic protons are sensitive to the electron-donating effects of the methoxy and methyl groups. The thiol proton (-SH) typically appears as a broad singlet, with its chemical shift being sensitive to concentration and solvent due to hydrogen bonding. For analogous compounds like 3-methoxybenzenethiol and 3-methylbenzenethiol, distinct aromatic splitting patterns are observed that allow for structural confirmation. nih.govchemicalbook.com Variable-temperature NMR studies can also provide insights into the energy barriers of conformational changes, such as the rotation around the C-S bond.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -SH | 3.0 - 4.0 | - |

| Aromatic -H | 6.5 - 7.2 | 110 - 160 |

| -OCH₃ | ~3.8 | ~55 |

| -CH₃ | ~2.3 | ~21 |

Values are estimated based on data from analogous compounds such as 3-methoxyphenol and 3-methylbenzenethiol. chemicalbook.comchemicalbook.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. For this compound, characteristic absorption bands would confirm the presence of key functional groups. The S-H stretching vibration typically appears as a weak band around 2550-2600 cm⁻¹. The aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-H stretching of the methyl and methoxy groups appears in the 2850-2960 cm⁻¹ region. semanticscholar.org Vibrations corresponding to the C-O-C ether linkage and the aromatic C=C bonds are also readily identifiable. nih.gov The precise positions of these bands can be influenced by the molecule's conformation.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. mdpi.com

For this compound, a crystal structure would unambiguously reveal the preferred conformation adopted in the solid state, including the orientation of the thiol and methoxy groups relative to the aromatic ring. Furthermore, it would provide invaluable information on the intermolecular packing and non-covalent interactions, such as hydrogen bonds or S-H/π interactions, that dictate the crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related substituted aromatic compounds provides a template for the type of data that would be obtained. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Bipyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.0023(4) |

| b (Å) | 11.9332(5) |

| c (Å) | 18.0128(7) |

| α (°) | 85.276(3) |

| β (°) | 84.517(3) |

| γ (°) | 85.240(3) |

| Volume (ų) | 2339.40(16) |

This table illustrates typical crystallographic parameters obtained from a single-crystal X-ray diffraction analysis of a complex organic molecule. mdpi.com

Influence of Substituent Effects on Conformational Preferences

The conformational preferences of benzenethiol and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Computational and spectroscopic studies have elucidated the intricate interplay of steric hindrance, electronic effects, and intramolecular interactions that dictate the most stable three-dimensional arrangements of these molecules. In the case of this compound, the conformational landscape is primarily determined by the orientation of the thiol (-SH) and methoxy (-OCH₃) groups relative to the benzene ring.

Theoretical calculations on analogous substituted thiophenols reveal that the thiol group's rotational barrier around the C-S bond is generally low. However, the presence of other substituents can create distinct energy minima corresponding to specific conformers. For instance, studies on o-substituted benzenethiols, such as those with methoxy or nitro groups, have shown the formation of intramolecular hydrogen bonds between the thiol hydrogen and the substituent, which stabilizes a s-cis conformation researchgate.net. While this compound lacks the ortho-substitution necessary for such direct hydrogen bonding, the electronic influence of the methoxy and methyl groups still plays a crucial role.

In a related analog, 4-methoxythioanisole, computational studies using Density Functional Theory (DFT) have shown that the most stable conformation involves the methoxy group's methyl group being oriented parallel to the phenyl ring plane, while the thiomethyl group is nearly perpendicular to it ijert.orgijert.org. The energy barriers for rotation around the C-O and C-S bonds were estimated to be approximately 14.4 kJ/mol and 3.2 kJ/mol, respectively ijert.org. This suggests that the rotation of the thiol group is more facile than that of the methoxy group.

For this compound, the methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, influences the electron density of the aromatic ring. The methyl group is a weak electron-donating group. These electronic effects can subtly alter the bond lengths and angles of the benzene ring and the attached functional groups.

The conformational preference is a balance between minimizing steric repulsion and maximizing stabilizing electronic interactions, such as hyperconjugation. Natural Bond Orbital (NBO) analysis is a computational method used to understand these electronic interactions. For instance, in substituted heterocycles, strong resonance interactions between the sulfur atom's lone pair and the π* orbitals of the aromatic ring have been shown to influence conformational stability nih.gov. Similar interactions would be expected in this compound.

The following table summarizes computational data for a related compound, 4-methoxythioanisole, which provides insight into the expected structural parameters for substituted methoxy-benzenethiols.

| Parameter | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) | Experimental (Thioanisole) |

| Bond Length (Å) | |||

| C1-S11 | 1.795 | 1.785 | 1.813 |

| Bond Angle (°) | |||

| C1-C2-C3 | 120.7 | ||

| C1-C6-C5 | 120.7 | ||

| C2-C1-S11 | 120.5 | ||

| Data derived from computational studies on 4-methoxythioanisole, an analog of this compound. ijert.orgijert.org |

The following interactive table presents the calculated rotational energy barriers for the functional groups in 4-methoxythioanisole, which can be considered indicative of the barriers in this compound.

| Rotating Group | Bond | Energy Barrier (kJ/mol) |

| Methoxy | C-O | ~14.4 |

| Thiomethyl | C-S | ~3.2 |

| Rotational energy barriers calculated for 4-methoxythioanisole using B3LYP/6-31G(d) level of theory. ijert.org |

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific, published research on the coordination chemistry of the compound this compound. As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided.

The user's request specified a highly structured article focusing solely on "this compound" as a ligand in coordination chemistry, with sections dedicated to metal-thiolate complex formation and catalytic applications. This required detailed research findings for subsections including chelation strategies, the synthesis of heteroleptic molecules, the structure of metal clusters, ligand design principles for catalysis, and the role of the ligand in stabilizing catalytic intermediates.

While general principles of coordination chemistry involving arylthiolates are well-established, there is no specific data available in the public domain for this compound that would allow for a scientifically rigorous discussion within the requested framework.

General Context of Arylthiolate Coordination Chemistry

To provide context, the field of transition metal thiolate chemistry is broad and of significant interest. Thiolates (RS⁻), the conjugate bases of thiols (RSH), are classified as soft Lewis bases and thus form strong coordination bonds with soft Lewis acidic metals like copper(I), silver(I), mercury(II), and late transition metals. wikipedia.org The sulfur atom in a thiolate ligand typically acts as a potent pi-donor. wikipedia.org

General synthetic routes to metal thiolate complexes often involve salt metathesis reactions between an alkali metal thiolate and a transition metal halide, or by reacting a thiol directly with a metal complex, which can lead to deprotonation of the thiol. wikipedia.org

The electronic properties of substituents on an arylthiolate ligand can significantly influence the properties of the resulting metal complex. nih.govnih.gov Electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups present in this compound, would be expected to increase the electron density on the sulfur atom. This, in theory, could enhance its nucleophilicity and its ability to stabilize metal centers in higher oxidation states. However, without experimental or computational studies on this specific ligand, such effects remain speculative.

Limitations in Addressing the Specific Outline

Coordination Chemistry of 3 Methoxy 5 Methylbenzenethiol As a Ligand

Catalytic Applications:The catalytic activity of a metal complex is highly dependent on the specific structure and electronic properties of its ligands.nih.govWhile arylthiolate ligands are used in various catalytic systems, no studies were found that employ complexes of 3-Methoxy-5-methylbenzenethiol. Therefore, any discussion on ligand design principles or the stabilization of transition states for this compound would be entirely theoretical and lack the required basis of "detailed research findings."

Generating content for the requested article without specific data would violate the core principles of scientific accuracy and would amount to speculation. Further research and publication in the field of coordination chemistry are required before a detailed article on the specific roles of this compound as a ligand can be written.

Metal-Mediated Bond Cleavage and Formation

The coordination of this compound to a metal center can induce significant changes in the reactivity of its constituent bonds, particularly the carbon-sulfur (C–S) and sulfur-hydrogen (S–H) bonds. The metal ion can act as a Lewis acid, influencing the electron density distribution within the ligand and facilitating bond cleavage or formation reactions that are otherwise energetically unfavorable. This section explores the metal-mediated bond cleavage and formation processes involving ligands analogous to this compound, providing insight into the potential reactivity of its metal complexes.

While direct research on the metal-mediated bond cleavage and formation of this compound is not extensively documented, studies on similar aromatic thiolates provide a framework for understanding these processes. Transition metal complexes have been shown to mediate the hydrolytic cleavage of C–S bonds in various organosulfur compounds, a reaction of significant industrial and bioinorganic importance. nih.gov

Hydrolytic C–S Bond Cleavage:

Research has demonstrated that binuclear metal complexes can be particularly effective in promoting the hydrolysis of the C–S bond in aromatic thiolates. For instance, a binuclear zinc(II) complex, [Zn₂(PhBIMP)(DMF)₂]³⁺, has been shown to mediate the hydrolytic C–S bond cleavage of a range of aromatic and aliphatic thiolates. acs.org This process leads to the formation of the corresponding phenols or alcohols and a hydrosulfide-bridged zinc complex. acs.org The proposed mechanism involves the formation of a [Zn₂(PhBIMP)(μ-SR)(OH)]¹⁺ intermediate, which facilitates the nucleophilic attack of a hydroxide (B78521) ion on the sulfur-bound carbon atom, leading to C–S bond scission. acs.org

Similarly, dinickel(II) complexes have been shown to mediate the hydrolytic C–S bond cleavage of thiolates. acs.orgnih.gov In one study, hydrated Ni(II) salts were found to facilitate the cleavage of the C–S bond in various thiolates, yielding a dinickel(II)-hydrosulfide complex and the corresponding alcohol or phenol. acs.orgnih.gov The isolation and characterization of a dinickel(II)-monothiolate complex, [Ni₂(BPMP)(SPh)(DMF)(MeOH)(H₂O)]²⁺, provided evidence for an intermediate preceding the C–S bond cleavage. acs.orgnih.gov

The table below summarizes key findings from studies on metal-mediated hydrolytic C–S bond cleavage of aromatic thiolates.

| Metal Complex | Thiolate Substrate | Products | Key Findings |

| [Zn₂(PhBIMP)(DMF)₂]³⁺ | Aromatic thiolates | Corresponding phenols, [Zn₂(PhBIMP)(μ-SH)(DMF)]²⁺ | The binuclear Zn(II) complex effectively mediates the hydrolytic cleavage of the C–S bond. A key intermediate, [Zn₂(PhBIMP)(μ-SR)(OH)]¹⁺, is proposed. acs.org |

| Hydrated Ni(II) salts with HBPMP ligand | Aromatic thiolates | Corresponding phenols, [Ni₂(BPMP)(μ-SH)(DMF)₂]²⁺ | A dinickel(II)-monothiolate complex was isolated as an intermediate, providing insight into the reaction mechanism. acs.orgnih.gov |

Reductive C–S Bond Cleavage and Cross-Coupling Reactions:

In addition to hydrolysis, metal complexes can also facilitate the reductive cleavage of C–S bonds, often as a key step in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides represents a significant advancement in this area, proceeding via C–S bond activation rather than the more common S–H bond cleavage. rsc.org This reaction allows for the synthesis of structurally diverse biaryls from readily available starting materials. rsc.org

The general mechanism for such cross-coupling reactions involves the oxidative addition of the aryl thiol's C–S bond to a low-valent metal center. Subsequent transmetalation with a second electrophile (e.g., an aryl bromide) and reductive elimination from the resulting intermediate forms the new C–C bond and regenerates the active catalyst.

The following table outlines representative examples of metal-catalyzed cross-coupling reactions involving C–S bond activation of aryl thiols.

| Catalyst System | Substrates | Product | Reaction Type |

| Nickel catalyst, Mg turnings, LiCl in THF | Aryl thiols and Aryl bromides | Biaryls | Cross-electrophile coupling via C–S activation. rsc.org |

| Palladium or Nickel complexes | Thioesters and Organometallic reagents | Ketones | Fukuyama cross-coupling. |

| Copper(I) iodide | Aryl iodides and Thiophenols | Diaryl thioethers | C–S cross-coupling. organic-chemistry.org |

These examples highlight the versatility of transition metals in activating the otherwise robust C–S bond in aromatic thiols, enabling the formation of new chemical bonds and the synthesis of complex organic molecules. While specific studies on this compound are needed, the principles derived from these analogous systems provide a strong foundation for predicting and exploring its reactivity in metal-mediated transformations.

Advanced Analytical Strategies for the Characterization and Detection of 3 Methoxy 5 Methylbenzenethiol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a volatile and reactive compound like 3-methoxy-5-methylbenzenethiol, both gas and liquid chromatography offer powerful solutions.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile thiols such as this compound. The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good resolution and peak shape for reactive sulfur compounds.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. This technique is particularly valuable for resolving trace-level thiols in highly complex matrices, such as food and environmental samples. The increased peak capacity of GCxGC reduces the likelihood of co-elution, leading to more accurate identification and quantification.

For the analysis of volatile thiols, including this compound, specific GC columns and detectors are employed to optimize performance.

Columns: Fused silica capillary columns with non-polar or medium-polarity stationary phases are commonly used.

Detectors: While a flame ionization detector (FID) can be used, sulfur-specific detectors like the sulfur chemiluminescence detector (SCD) or a mass spectrometer (MS) offer superior selectivity and sensitivity.

| Parameter | Typical Value/Condition | Purpose |

| Technique | Gas Chromatography (GC) | Separation of volatile compounds |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Non-polar stationary phase for good separation |

| Carrier Gas | Helium | Inert mobile phase |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to elute compounds |

| Detector | Mass Spectrometer (MS) | Identification and quantification |

This table presents typical GC parameters for the analysis of volatile aromatic thiols. Actual conditions may vary depending on the specific application and instrumentation.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides a powerful alternative for the analysis of thiols, especially those that are less volatile or thermally labile. A significant advantage of LC is the ability to analyze derivatized thiols, which can improve their chromatographic behavior and detection sensitivity.

Thiols like this compound are often derivatized prior to LC analysis to enhance their detectability by UV-Vis or fluorescence detectors. nih.govresearchgate.net Derivatization serves multiple purposes: it can increase the molar absorptivity of the analyte, introduce a fluorophore, and improve the stability of the thiol by protecting the reactive sulfhydryl group. nih.govresearchgate.netnih.gov

Common derivatizing agents for thiols include maleimides and iodoacetyl derivatives. nih.govnih.gov The reaction of the thiol with the derivatizing agent forms a stable thioether linkage, resulting in a product with favorable analytical characteristics. UHPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation of complex mixtures |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Elution of analytes with varying polarities |

| Flow Rate | 0.3 mL/min | Optimal for high-efficiency separations |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | Detection of derivatized thiols |

| Derivatizing Agent | N-(1-pyrenyl)maleimide | Introduces a highly fluorescent tag |

This table outlines typical UHPLC conditions for the analysis of derivatized thiols. The specific mobile phase gradient and detector settings will depend on the chosen derivatizing agent and the analyte.

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. For this compound, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl protons, and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic CH | 6.5 - 7.0 | m | Ar-H |

| Methoxy | ~3.8 | s | -OCH₃ |

| Thiol | 3.0 - 4.0 | s | -SH |

| Methyl | ~2.3 | s | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C-S | 125 - 135 | C-SH |

| Aromatic C-O | 155 - 165 | C-OCH₃ |

| Aromatic C-C | 135 - 145 | C-CH₃ |

| Aromatic CH | 110 - 125 | Ar-CH |

| Methoxy | 50 - 60 | -OCH₃ |

| Methyl | 20 - 25 | Ar-CH₃ |

These tables present predicted NMR chemical shifts for this compound based on typical values for similar functional groups. Actual experimental values may vary slightly.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov This information is crucial for confirming the identity of a compound and for elucidating its structure. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with very high precision, allowing for the calculation of the molecular formula. nih.gov

For this compound (C₈H₁₀OS), the expected accurate mass of the molecular ion [M]⁺• would be a key piece of identifying information. In addition to the molecular ion, the mass spectrum will also show fragment ions that are formed by the cleavage of bonds within the molecule. The fragmentation pattern provides a structural fingerprint that can be used for identification and for distinguishing between isomers.

| Ion | Calculated m/z | Possible Identity |

| [M]⁺• | 154.0452 | Molecular Ion |

| [M-CH₃]⁺ | 139.0217 | Loss of a methyl radical from the methoxy group |

| [M-SH]⁺ | 121.0653 | Loss of a sulfhydryl radical |

| [M-OCH₃]⁺ | 123.0319 | Loss of a methoxy radical |

This table shows the calculated exact masses of the molecular ion and potential fragment ions of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the specific bond types.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the S-H, C-S, C-O, aromatic C-H, and aliphatic C-H bonds. The presence and position of these bands provide strong evidence for the structure of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| S-H stretch | 2550 - 2600 | Thiol |

| C-S stretch | 600 - 800 | Thioether linkage (in potential dimers) or C-S bond |

| C-O stretch (aromatic ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Methoxy group |

| Aromatic C-H stretch | 3000 - 3100 | Aromatic ring |

| Aliphatic C-H stretch | 2850 - 3000 | Methyl and Methoxy groups |

| Aromatic C=C stretch | 1450 - 1600 | Aromatic ring |

This table lists the expected characteristic FTIR absorption bands for the functional groups present in this compound.

Electrochemical Characterization: A Subject for Future Investigation

The proposed sections on the electrochemical characterization of this compound highlight standard and powerful techniques for probing molecular behavior at electrode interfaces. However, without experimental data, any discussion would be purely speculative.

Cyclic Voltammetry (CV) for Redox Properties and Electron Transfer Processes

Cyclic voltammetry is a fundamental electrochemical technique used to study the oxidation and reduction processes of a molecule. A typical CV experiment would reveal the redox potentials of this compound, providing insight into the stability of its different electronic states and the kinetics of electron transfer. The presence of the electron-donating methoxy and methyl groups on the benzene ring would be expected to influence its oxidation potential, likely making it easier to oxidize compared to unsubstituted benzenethiol. However, without experimental voltammograms, specific potential values, and analysis of peak characteristics, a detailed discussion of its redox properties is not possible.

Electrochemical Impedance Spectroscopy (EIS) for Monolayer Integrity and Barrier Properties

Electrochemical Impedance Spectroscopy is a sensitive technique for characterizing the properties of self-assembled monolayers (SAMs) on electrode surfaces. If this compound were used to form a SAM on a gold or other suitable electrode, EIS could be employed to determine the monolayer's integrity, packing density, and ability to block the diffusion of redox probes to the electrode surface. These properties are crucial for applications in corrosion protection and biosensing. The analysis would involve modeling the impedance data to an equivalent electrical circuit, yielding parameters such as charge transfer resistance and double-layer capacitance. In the absence of any studies on SAMs formed from this specific thiol, no data on these parameters can be presented.

Modified Electrodes for Enhanced Thiol Detection and Study

The development of modified electrodes is a significant area of research for enhancing the sensitivity and selectivity of detecting various analytes, including thiols. Modifications can involve the use of nanoparticles, polymers, or other molecules to facilitate the electrochemical reaction of the target analyte. While general strategies for modifying electrodes for thiol detection exist, there is no literature describing the development or application of such electrodes specifically for the enhanced detection or study of this compound. Research in this area would first require a fundamental understanding of the compound's intrinsic electrochemical behavior.

Q & A

Q. What are the recommended synthesis methods for 3-Methoxy-5-methylbenzenethiol in laboratory settings?

- Methodological Answer :

- Step 1 : Introduce the methoxy group via O-methylation of a phenolic precursor using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Incorporate the thiol group through nucleophilic substitution or reduction of a disulfide intermediate. For example, reduce a nitro group to an amine (using Sn/HCl) followed by diazotization and thiolation with NaSH .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Validation : Confirm purity via TLC and melting point analysis.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile thiol vapors .

- Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Desiccate to avoid moisture-induced degradation .

- Spill Management : Neutralize spills with activated charcoal or bentonite clay, followed by disposal as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (–OCH₃, δ ~3.8 ppm), methyl (–CH₃, δ ~2.3 ppm), and thiol (–SH, δ ~1.5 ppm) groups. Aromatic protons appear in the δ 6.5–7.5 ppm range .

- FT-IR : Confirm thiol (–SH stretch at ~2550 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 168 (calculated for C₈H₁₀OS) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound under different pH conditions be resolved?

- Methodological Answer :

- Controlled pH Studies : Conduct reactions in buffered solutions (pH 2–12) and monitor thiolate (–S⁻) formation via UV-Vis (λ ~230 nm for thiolate) .

- Kinetic Analysis : Use HPLC to track reaction rates. Compare with computational models (e.g., DFT calculations for thiol pKa prediction) .

- Cross-Validation : Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protection/Deprotection : Protect the thiol group as a trityl (-S–Tr) or acetamidomethyl (-S–Acm) derivative during methoxylation to prevent disulfide formation .

- Catalyst Optimization : Use CuI or Pd(PPh₃)₄ to enhance coupling efficiency in aryl-thiol bond formation .

- Temperature Control : Maintain reactions at 0–5°C during diazotization to minimize side reactions .

Q. How does the electronic effect of the methoxy group influence the thiol reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates of this compound vs. non-methoxy analogs in Pd-catalyzed couplings. The electron-donating methoxy group increases aromatic ring electron density, enhancing nucleophilic attack at the thiol site .

- Computational Studies : Perform DFT calculations to map electron localization (LUMO/HOMO) and predict regioselectivity in C–S bond formation .

- Experimental Validation : Compare yields in Suzuki-Miyaura couplings using substituted aryl halides to confirm electronic effects .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.